Apiin

Catalog No.
S519122
CAS No.
26544-34-3
M.F
C26H28O14
M. Wt
564.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apiin

CAS Number

26544-34-3

Product Name

Apiin

IUPAC Name

7-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C26H28O14

Molecular Weight

564.5 g/mol

InChI

InChI=1S/C26H28O14/c27-8-18-20(32)21(33)22(40-25-23(34)26(35,9-28)10-36-25)24(39-18)37-13-5-14(30)19-15(31)7-16(38-17(19)6-13)11-1-3-12(29)4-2-11/h1-7,18,20-25,27-30,32-35H,8-10H2/t18-,20-,21+,22-,23-,24-,25+,26+/m1/s1

InChI Key

NTDLXWMIWOECHG-QJEUQVISSA-N

SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O

Solubility

Soluble in DMSO

Synonyms

6''-acetylapiin, apiin

Canonical SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O

Isomeric SMILES

C1[C@]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O

Description

The exact mass of the compound Apiin is 566.1636 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Properties

Apiin demonstrates significant antioxidant activity. Studies have shown it can scavenge free radicals and reactive oxygen species (ROS) that contribute to cellular damage and various diseases [].

Anti-Inflammatory Effects

Research suggests Apiin possesses anti-inflammatory properties. It may help reduce inflammation by inhibiting the production of inflammatory mediators like cytokines and enzymes [].

Neuroprotective Potential

Apiin exhibits neuroprotective effects. Studies indicate it may protect neurons from damage caused by oxidative stress and inflammation, potentially beneficial for neurodegenerative diseases [].

Other Areas of Investigation

Apiin is being investigated for its potential role in various health conditions, including:

  • Cardiovascular health: Studies suggest Apiin may improve blood vessel function and protect against heart disease [].
  • Diabetes: Research indicates Apiin may have anti-diabetic properties by regulating blood sugar levels [].
  • Cancer: Apiin's potential anti-cancer effects are being explored, with studies suggesting it may inhibit cancer cell growth and proliferation [].

Apiin is a naturally occurring flavonoid, specifically a diglycoside of apigenin, predominantly found in plants such as parsley, celery, and chamomile. Its chemical structure comprises a glycoside moiety at carbon-7 of apigenin, which is represented as O-β-D-apiofuranosyl(→)2-β-D-glucosyl. This unique configuration allows apiin to exhibit distinct properties and biological activities that contribute to its significance in both nutrition and pharmacology .

Apiin exhibits antioxidant properties by scavenging free radicals []. It may also have enzyme inhibitory effects, but more research is needed to understand the mechanisms [].

Data on Apiin's toxicity is limited. However, as with most plant extracts, caution is advised, and consumption should be discussed with a healthcare professional [].

Typical of flavonoids, including hydrolysis, oxidation, and reduction. In the gastrointestinal tract, apiin is hydrolyzed to release apigenin and sugar moieties, which are then absorbed into the bloodstream. This process highlights the compound's role as a precursor for bioactive flavonoids . The secondary hydroxyl and carbonyl groups in apiin can also participate in redox reactions, making it useful in synthesizing nanoparticles from metal salts without requiring photoactivation .

Apiin exhibits several biological activities that contribute to its health benefits:

  • Antioxidant Properties: Apiin has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects: Studies suggest that apiin may inhibit inflammatory pathways, providing potential therapeutic effects against chronic inflammatory diseases.
  • Antimicrobial Activity: Research indicates that apiin possesses antimicrobial properties against various pathogens, making it a candidate for natural preservatives .

Apiin can be synthesized through various methods:

  • Natural Extraction: It is primarily obtained from plant sources like parsley and celery through extraction methods involving solvents such as ethanol or methanol.
  • Chemical Synthesis: Apiin can be synthesized in the laboratory by glycosylation of apigenin with appropriate sugar donors under specific conditions.
  • Biotechnological Approaches: Enzymatic synthesis using glycosyltransferases has been explored to produce apiin from simpler flavonoid precursors .

Apiin has several applications across various fields:

  • Pharmaceuticals: Due to its biological activities, apiin is investigated for potential use in developing anti-inflammatory and antioxidant drugs.
  • Food Industry: As a natural antioxidant, apiin can be used as a food preservative to enhance shelf life and maintain nutritional quality.
  • Cosmetics: Its antioxidant properties make apiin an ingredient of interest in skincare formulations aimed at reducing skin aging .

Apiin shares structural similarities with several other flavonoid glycosides. Here are some notable compounds for comparison:

CompoundStructure TypeKey Features
ApigeninFlavoneAglycone form of apiin; known for strong antioxidant properties.
LuteolinFlavoneExhibits anti-inflammatory and anticancer effects; similar glycosylation patterns.
RutinFlavonolContains a quercetin aglycone; widely studied for cardiovascular benefits.
QuercetinFlavonolKnown for its anti-inflammatory and antihistamine properties; often compared with apigenin.

Uniqueness of Apiin: Unlike many other flavonoids, apiin's unique glycoside structure not only enhances its solubility but also contributes to its specific biological activities and health benefits. This structural distinction allows apiin to play a unique role in plant biology and human health compared to its counterparts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

8

Exact Mass

564.14790556 g/mol

Monoisotopic Mass

564.14790556 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Melting Point

236 - 237 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6QU3EZE37U

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

26544-34-3

Wikipedia

Apiin

Dates

Modify: 2023-08-15
1: Kasthuri J, Veerapandian S, Rajendiran N. Biological synthesis of silver and gold nanoparticles using apiin as reducing agent. Colloids Surf B Biointerfaces. 2009 Jan 1;68(1):55-60. doi: 10.1016/j.colsurfb.2008.09.021. Epub 2008 Sep 30. PubMed PMID: 18977643.
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14: Ortmann R, Sandermann H, Grisebach H. Transfer of apiose from UDP-apiose to 7-O-(beta-D-glucosyl)-apigenin and 7-O-(beta-D-glucosyl)-chrysoeriol with an enzyme preparation from parsley. FEBS Lett. 1970 Apr 2;7(2):164-166. PubMed PMID: 11947458.
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